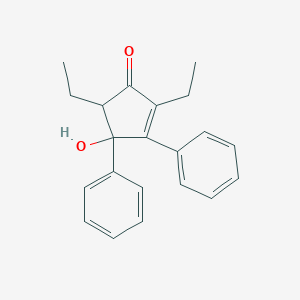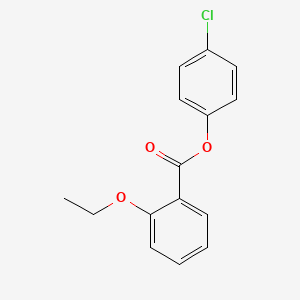
1-Bromo-5,5,5-trichloropent-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5,5,5-trichloropent-2-ene is an organic compound with the molecular formula C5H6BrCl3 It is a halogenated hydrocarbon, characterized by the presence of bromine and chlorine atoms attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5,5,5-trichloropent-2-ene can be synthesized through the halogenation of pentene derivatives. One common method involves the bromination of 5,5,5-trichloropent-2-ene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or heat . The reaction typically proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the pentene, forming the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the reactive nature of halogenated compounds.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5,5,5-trichloropent-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the pentene backbone can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in non-polar solvents.
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Elimination: Formation of alkenes.
Addition: Formation of dihalogenated or halohydrin products.
Scientific Research Applications
1-Bromo-5,5,5-trichloropent-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of halogenated compound interactions with biological systems.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-5,5,5-trichloropent-2-ene involves its reactivity as a halogenated hydrocarbon. The presence of bromine and chlorine atoms makes it a good candidate for nucleophilic substitution and elimination reactions. The molecular targets and pathways involved
Properties
CAS No. |
4954-44-3 |
|---|---|
Molecular Formula |
C5H6BrCl3 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
1-bromo-5,5,5-trichloropent-2-ene |
InChI |
InChI=1S/C5H6BrCl3/c6-4-2-1-3-5(7,8)9/h1-2H,3-4H2 |
InChI Key |
ZNVQMEUSNGGTSM-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CCBr)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


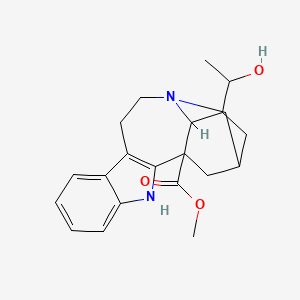
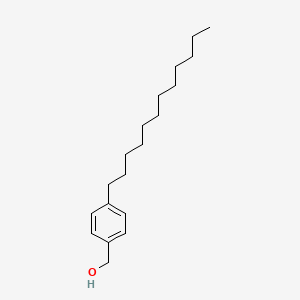

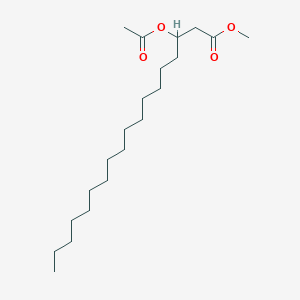

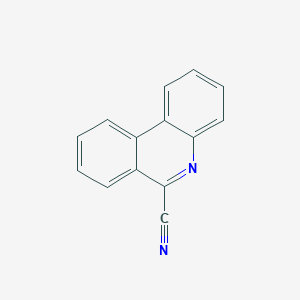
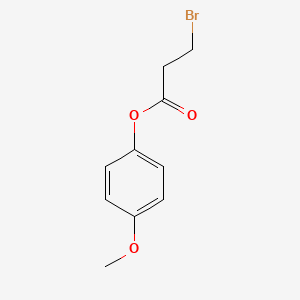
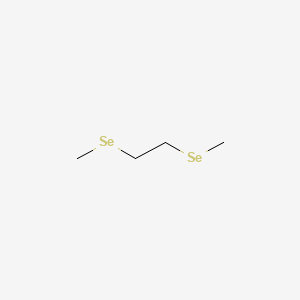
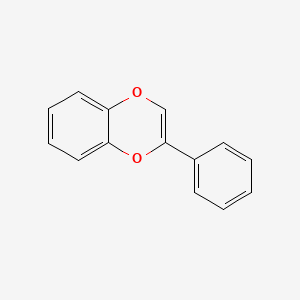
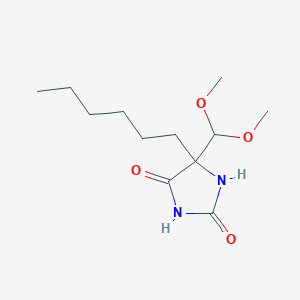
![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
